2-(1h-1,2,3-Triazol-1-yl)propan-1-ol
Overview
Description
2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activitiesThe structure of this compound consists of a triazole ring attached to a propanol moiety, which contributes to its unique chemical properties .
Preparation Methods
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general synthetic route includes the following steps :
Preparation of 1,3-Diazido-2-propanol: This intermediate is synthesized from epichlorohydrin through a ring-opening reaction with sodium azide.
CuAAC Reaction: The 1,3-diazido-2-propanol is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-(1H-1,2,3-Triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.
Cycloaddition: The triazole ring can undergo further cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(1H-1,2,3-Triazol-1-yl)propan-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of antifungal agents, showing high activity against various Candida species.
Biological Studies: The compound is used in molecular docking studies to understand its binding affinity to biological targets, such as the HEME group in 14-alpha demethylase.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, as an antifungal agent, it inhibits the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells .
Comparison with Similar Compounds
2-(1H-1,2,3-Triazol-1-yl)propan-1-ol can be compared with other triazole-based compounds, such as:
Fluconazole: A widely used antifungal agent with a similar triazole structure but different substituents on the triazole ring.
Itraconazole: Another antifungal agent with a more complex structure, including multiple triazole rings.
The uniqueness of this compound lies in its simpler structure, which allows for easier modification and optimization for specific applications.
Properties
IUPAC Name |
2-(triazol-1-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-5(4-9)8-3-2-6-7-8/h2-3,5,9H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXBZURRKSMLQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CN=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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